cis-3-Hexenyl phenylacetate

Catalog No.
S1895992
CAS No.
42436-07-7
M.F
C14H18O2
M. Wt
218.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-3-Hexenyl phenylacetate

CAS Number

42436-07-7

Product Name

cis-3-Hexenyl phenylacetate

IUPAC Name

hex-3-enyl 2-phenylacetate

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

InChI

InChI=1S/C14H18O2/c1-2-3-4-8-11-16-14(15)12-13-9-6-5-7-10-13/h3-7,9-10H,2,8,11-12H2,1H3

InChI Key

FJKFIIYSBXHBCT-UHFFFAOYSA-N

SMILES

CCC=CCCOC(=O)CC1=CC=CC=C1

Canonical SMILES

CCC=CCCOC(=O)CC1=CC=CC=C1

Isomeric SMILES

CC/C=C/CCOC(=O)CC1=CC=CC=C1

Cis-3-Hexenyl phenylacetate is an organic compound with the molecular formula C₁₄H₁₈O₂ and a molecular weight of approximately 218.29 g/mol. It is characterized by its floral and fruity aroma, making it a popular choice in the flavor and fragrance industries. The compound is a type of ester formed from the reaction of cis-3-hexenol and phenylacetic acid, and it is often used to impart green, fresh notes in various formulations .

Typical of esters, including hydrolysis, transesterification, and reduction. In hydrolysis, the compound reacts with water to form cis-3-hexenol and phenylacetic acid. Transesterification involves the exchange of the alkoxy group with another alcohol, which can modify its properties and applications. Additionally, under certain conditions, it can be reduced to yield corresponding alcohols or further transformed into other functional groups through oxidation or reduction processes .

Cis-3-Hexenyl phenylacetate can be synthesized through several methods:

  • Esterification Reaction: The most common method involves the reaction between cis-3-hexenol and phenylacetic acid in the presence of an acid catalyst. This method typically requires heating to facilitate the reaction.
  • Transesterification: This process can also be employed using different alcohols in place of cis-3-hexenol to produce various esters.
  • Biotechnological Approaches: Enzymatic synthesis methods are being explored for producing this compound more sustainably, utilizing specific enzymes that catalyze the esterification process under mild conditions .

Cis-3-Hexenyl phenylacetate has a wide range of applications:

  • Flavoring Agent: It is used in food products to impart a fresh, green flavor profile, particularly in fruit-flavored items.
  • Fragrance Component: The compound is included in perfumes and personal care products for its pleasant floral scent.
  • Aromatherapy: Its aromatic properties are utilized in essential oils and aromatherapy products to promote relaxation and well-being .

Cis-3-Hexenyl phenylacetate shares similarities with several other compounds that also belong to the class of esters or have similar functional groups. Here are some notable comparisons:

Compound NameMolecular FormulaKey Characteristics
Cis-3-Hexenyl acetateC₈H₁₄O₂Fresh green aroma; widely used in flavors
Cis-3-Hexenyl butyrateC₉H₁₈O₂Fruity aroma; adds richness to flavor profiles
Cis-3-HexenalC₆H₁₂OGreen apple-like scent; important in plant signaling
Trans-2-HexenalC₆H₁₂OSimilar green notes but less fruity than cis isomer
Cis-2-Hexenyl phenylacetateC₁₄H₁₈O₂Similar structure but differs in stereochemistry

Cis-3-Hexenyl phenylacetate is unique due to its specific combination of fruity and floral notes, which distinguishes it from other similar compounds that may lean more towards either fruity or green profiles alone .

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Exact Mass

218.130679813 g/mol

Monoisotopic Mass

218.130679813 g/mol

Heavy Atom Count

16

UNII

5798N50870

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 90 of 91 companies (only ~ 1.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

42436-07-7

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients

General Manufacturing Information

Benzeneacetic acid, (3Z)-3-hexen-1-yl ester: ACTIVE

Dates

Modify: 2023-08-16

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